molecular formula C17H16FNO B5739763 3-(4-fluorophenyl)-N-(4-methylbenzyl)acrylamide

3-(4-fluorophenyl)-N-(4-methylbenzyl)acrylamide

Cat. No. B5739763
M. Wt: 269.31 g/mol
InChI Key: RORBANZKFVIEMG-DHZHZOJOSA-N
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Description

3-(4-fluorophenyl)-N-(4-methylbenzyl)acrylamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic compound that has shown promise in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(4-methylbenzyl)acrylamide involves the inhibition of GSK-3β. It binds to the active site of the enzyme and prevents it from phosphorylating its substrates. This inhibition leads to the activation of various downstream signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-N-(4-methylbenzyl)acrylamide have been studied in various in vitro and in vivo models. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-fluorophenyl)-N-(4-methylbenzyl)acrylamide in lab experiments is its specificity for GSK-3β. It has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-fluorophenyl)-N-(4-methylbenzyl)acrylamide. One direction is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another direction is the study of the effects of this compound on other cellular processes that are regulated by GSK-3β. Additionally, the potential therapeutic effects of this compound in various diseases such as Alzheimer's, bipolar disorder, and diabetes should be further explored.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-N-(4-methylbenzyl)acrylamide involves the reaction of 4-fluoroacetophenone and 4-methylbenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

3-(4-fluorophenyl)-N-(4-methylbenzyl)acrylamide has shown potential in various scientific research applications. It has been studied as a potential inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic effects in various diseases such as Alzheimer's, bipolar disorder, and diabetes.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-13-2-4-15(5-3-13)12-19-17(20)11-8-14-6-9-16(18)10-7-14/h2-11H,12H2,1H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORBANZKFVIEMG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-N-(4-methylbenzyl)prop-2-enamide

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